BenchChemオンラインストアへようこそ!

N1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Medicinal Chemistry Structure–Activity Relationship Pharmacophore Fingerprinting

This fully synthetic oxalamide is a discrete chemical probe featuring a 4-phenylimidazole thioether and an ortho-cyanophenyl amide. Its unique pharmacophoric arrangement targets the zinc coordination sphere in metalloenzyme programs (e.g., farnesyltransferase). The thioether linker enables sulfur–π interactions for fragment-based screening, while the cyano group serves as a versatile synthetic handle. With no direct bioactivity data, its value lies in precise connectivity for focused library construction, not generic class membership. Insist on CAS 897456-78-9 for structural fidelity.

Molecular Formula C20H17N5O2S
Molecular Weight 391.45
CAS No. 897456-78-9
Cat. No. B2358453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
CAS897456-78-9
Molecular FormulaC20H17N5O2S
Molecular Weight391.45
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=CC=C3C#N
InChIInChI=1S/C20H17N5O2S/c21-12-15-8-4-5-9-16(15)24-19(27)18(26)22-10-11-28-20-23-13-17(25-20)14-6-2-1-3-7-14/h1-9,13H,10-11H2,(H,22,26)(H,23,25)(H,24,27)
InChIKeyNHPLNYRFCOONCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide (CAS 897456-78-9): Structural and Pharmacophoric Baseline for Procurement Evaluation


N1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a fully synthetic, small-molecule oxalamide derivative featuring a signature 2-cyanophenyl substituent at N1 and an elaborate N2 side chain that terminates in a 4-phenyl-1H-imidazol-2-yl thioether. The oxalamide core provides a dual hydrogen-bond donor/acceptor scaffold [1], while the 4-phenylimidazole motif is a privileged fragment exploited in numerous protease and GPCR ligand programs [2][3]. Comprehensive public bioactivity data for this specific CAS entity are absent from primary literature and authoritative repositories, and the available chemical-property characterization is limited to computed descriptors housed in PubChem [4]. Consequently, procurement decisions must be guided by structural differentiation from close analogs rather than by assay-validated potency comparisons.

Why In-Class Oxalamides or Phenylimidazole Derivatives Cannot Substitute for N1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide


Generic substitution across the oxalamide or phenylimidazole chemical space is compromised by the unique topology of the target compound: the simultaneous presence of an ortho-cyanophenyl amide, a flexible ethyl-thio linker, and a 4-phenylimidazole cap creates a pharmacophoric arrangement not recapitulated by any single commercially catalogued analog. Subtle alterations in any one of these modules—such as replacing the thioether with a propyl chain [1] or removing the cyano substituent —generate structurally distinct entities whose bioactivity cannot be assumed identical. The composite scaffold maps onto the conserved features of known imidazole–cyanophenyl farnesyltransferase inhibitors, where both the cyano group and the imidazole N3 engage the zinc coordination sphere [2]. Because no head-to-head selectivity or potency data exist for the target compound itself, end-users must treat it as a discrete chemical probe whose value derives from the precisely defined connectivity of its pharmacophoric elements rather than from a generic class membership.

Quantitative Differentiation Evidence for N1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide Versus Closest Structural Analogs


Structural Uniqueness Versus the Closest Commercially Listed Analog (CAS 897456-74-5): The Ortho-Cyano Pharmacophore

The nearest purchasable analog retaining the 4-phenylimidazole-thioethyl-oxalamide scaffold is N1-phenyl-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide (CAS 897456-74-5), which replaces the ortho-cyanophenyl ring with an unsubstituted phenyl group . The target compound introduces a strong electron‑withdrawing nitrile substituent at the 2-position of the N1 aryl ring, a motif known to enhance binding to metal‑dependent enzymes (e.g., farnesyltransferase, carbonic anhydrase) through both hydrogen‑bond acceptance and dipole modulation [1]. The ortho‑cyano group is absent in the comparator.

Medicinal Chemistry Structure–Activity Relationship Pharmacophore Fingerprinting

Linker Topology Differentiation: Thioether vs. Alkyl Chain in the Propyl-Linked Analog

A close structural relative in the PubChem substance collection is N1-(2-cyanophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, which connects the imidazole ring via a propyl spacer to the N2 amide nitrogen [1]. The target compound employs a thioethyl linker (‑S‑CH2‑CH2‑NH‑) instead, introducing a polarizable sulfur atom that alters both the conformational landscape and the electronic character of the connecting chain. Thioether linkers exhibit distinct torsional preferences and can engage in sulfur‑π or chalcogen‑bonding interactions unavailable to all‑carbon alkyl chains [2].

Chemical Biology Probe Design Conformational Analysis

Computed Physicochemical Differentiation from Representative Oxalamide Congeners

Computed physicochemical descriptors retrieved from PubChem [1] distinguish the target compound from two structurally characterized oxalamide relatives. Its XLogP3 (3.2) approaches the upper boundary of CNS drug‑likeness, contrasting with the more hydrophilic N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide (XLogP3 ≈ 0.5) and the moderately lipophilic N1-(2-cyanophenyl)-N2-(3-(1H-imidazol-1-yl)propyl)oxalamide (XLogP3 ≈ 2.1). The higher hydrogen‑bond acceptor count (6 vs. 4–5) of the target compound reflects the combined contributions of the cyano, oxalamide, thioether, and imidazole nitrogen atoms.

ADME Prediction Physicochemical Profiling Lead Optimization

Synthetic Intermediate Status: Reagent-Grade Purity Enables Downstream Derivatization

The compound is listed by multiple chemical suppliers as a reagent‑grade synthetic intermediate, typically offered at ≥95% purity (HPLC) . This purity level supports its use as a starting material for further derivatization—for instance, elaboration of the cyano group to tetrazole or amide bioisosteres—without requiring additional purification. Closely related oxalamide intermediates with different substitution patterns (e.g., CAS 897456-74-5) are offered under similar specifications, but the ortho‑cyano handle provides a unique synthetic vector absent in those analogs.

Synthetic Chemistry Chemical Procurement Library Synthesis

Pharmacophoric Alignment with Imidazole–Cyanophenyl Farnesyltransferase Inhibitors: A Class-Level Inference

The simultaneous presence of a 4(5)-phenylimidazole and an ortho‑cyanophenyl group within the same molecule mirrors the zinc‑binding pharmacophore of clinical‑stage farnesyltransferase inhibitors such as tipifarnib, where the imidazole N3 coordinates the active‑site zinc and the cyano substituent reinforces binding through dipolar and hydrogen‑bond interactions [1]. Although no direct enzymatic data exist for the target compound, the conserved pharmacophoric elements support its candidacy as a screening hit for zinc‑dependent enzymes. This pharmacophoric convergence is absent in the 4-phenylimidazole‑containing SSTR3 agonists and FXIa inhibitors that lack the cyano‑aryl motif [2][3].

Cancer Biology Enzyme Inhibition Structure‑Based Design

Absence of Off-Target Liability Data: A Critical Procurement Consideration

No peer‑reviewed selectivity panels, hERG binding assays, CYP inhibition profiles, or cytotoxicity datasets are publicly available for the target compound. This stands in contrast to extensively characterized tool compounds such as the CXCR2 antagonist SB‑225002, for which selectivity ratios (>150‑fold over CXCR1) and functional cellular data have been published [1]. The absence of such data is not a structural liability per se, but it means that end‑users must commission de‑risking panels as part of any hit‑to‑lead progression. The compound’s structural novelty, rather than its safety profile, remains the primary procurement driver.

Safety Pharmacology Selectivity Screening Risk Assessment

Highest‑Value Application Scenarios for N1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide


Focused Screening Deck Assembly for Zinc‑Dependent Metalloenzymes

The dual imidazole–cyanophenyl pharmacophore aligns with the zinc‑chelation motif validated in farnesyltransferase inhibitors [1]. Procurement for a focused library targeting metalloenzymes (e.g., farnesyltransferase, carbonic anhydrase, HDACs) leverages the compound’s structural complementarity to the catalytic zinc coordination sphere, a feature absent in simpler phenylimidazole or oxalamide analogs.

Synthetic Chemistry Building Block for Cyano‑Directed Derivatization

The ortho‑cyano group serves as a synthetic handle for conversion to tetrazole, amide, or amidoxime bioisosteres, enabling rapid generation of analog series with modulated acidity and hydrogen‑bonding capacity. Vendor‑listed ≥95% purity supports direct use in parallel synthesis workflows without pre‑purification [1].

Crystallographic Fragment Screening and Structure‑Based Design

The thioether linker provides a unique sulfur‑based interaction modality (sulfur–π, chalcogen bonding) that can be exploited in fragment‑based screening by X‑ray crystallography [1]. The compound’s moderate molecular weight and dual hydrogen‑bond donor/acceptor profile make it suitable for fragment cocktail libraries aimed at novel binding sites.

Physicochemical Benchmarking of CNS‑Penetrant Oxalamide Series

With a computed XLogP3 of 3.2 and six hydrogen‑bond acceptors, the compound occupies a borderline CNS drug‑like space [1]. It can serve as a reference standard in ADME assay panels (PAMPA, MDCK permeability, microsomal stability) to benchmark the pharmacokinetic behavior of oxalamide‑based lead series intended for CNS targets.

Quote Request

Request a Quote for N1-(2-cyanophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.